[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Overview
Description
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol is a heterocyclic compound that features both a thiophene ring and an oxazole ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which include [2-(thiophen-2-yl)-1,3-oxazol-5-yl]methanol, have been studied extensively for their potential biological activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiophene derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry
In chemistry, [2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)thiophene: This compound shares the thiophene ring but lacks the oxazole moiety.
2-Thienyl carbinol: Similar to [2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol but with different functional groups.
Thenyl alcohol: Another thiophene derivative with distinct properties.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and oxazole rings, which confer unique electronic and structural properties.
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-9-8(11-6)7-2-1-3-12-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEODGXBHHBFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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